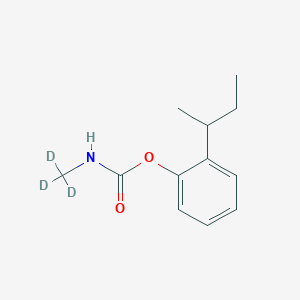

Fenobucarb-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

210.29 g/mol |

IUPAC Name |

(2-butan-2-ylphenyl) N-(trideuteriomethyl)carbamate |

InChI |

InChI=1S/C12H17NO2/c1-4-9(2)10-7-5-6-8-11(10)15-12(14)13-3/h5-9H,4H2,1-3H3,(H,13,14)/i3D3 |

InChI Key |

DIRFUJHNVNOBMY-HPRDVNIFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)OC1=CC=CC=C1C(C)CC |

Canonical SMILES |

CCC(C)C1=CC=CC=C1OC(=O)NC |

Origin of Product |

United States |

Foundational & Exploratory

Fenobucarb-d3 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the isotopic analog of Fenobucarb, Fenobucarb-d3. It includes key chemical properties, detailed experimental protocols for its analysis, and an exploration of the toxicological pathways associated with the parent compound, Fenobucarb.

Core Chemical and Physical Data

This compound is the deuterium-labeled form of Fenobucarb, a carbamate insecticide. The inclusion of deuterium atoms makes it a valuable internal standard for quantitative analysis by methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

| Property | Value | Source(s) |

| CAS Number | 2662756-72-9 | [1][2] |

| Molecular Formula | C₁₂H₁₄D₃NO₂ | [1][2] |

| Molecular Weight | 210.29 g/mol | [1] |

Toxicological Profile of Fenobucarb

Fenobucarb, the parent compound of this compound, is a known cholinesterase inhibitor. Its mechanism of toxicity involves the reversible inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine at the synapses, causing overstimulation of the nervous system.

Recent studies, particularly using zebrafish as a model organism, have elucidated further toxicological pathways. Exposure to Fenobucarb has been shown to induce developmental neurotoxicity through mechanisms involving inflammation, oxidative stress, cellular degeneration, and apoptosis. Key observations include increased production of reactive oxygen species (ROS) and the activation of caspase-3 and caspase-9, which are critical executioner and initiator caspases in the apoptotic pathway, respectively.

Signaling Pathway of Fenobucarb-Induced Neurotoxicity

The following diagram illustrates the proposed signaling cascade leading to neurotoxicity upon exposure to Fenobucarb.

References

The Role of Fenobucarb-d3 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and application of Fenobucarb-d3 as an internal standard in the quantitative analysis of Fenobucarb. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and relevant data to support its use in research, drug development, and regulatory monitoring.

Core Concept: The Mechanism of Action of a Stable Isotope-Labeled Internal Standard

This compound is a stable isotope-labeled (SIL) analogue of the carbamate insecticide Fenobucarb. In quantitative analytical chemistry, particularly in methods employing mass spectrometry, an ideal internal standard (IS) is a compound that is chemically and physically almost identical to the analyte of interest but is mass-distinct. This compound fulfills this requirement by incorporating three deuterium atoms, which increases its molecular weight by three atomic mass units compared to Fenobucarb.

The fundamental "mechanism of action" of this compound as an internal standard is to mimic the behavior of the native Fenobucarb throughout the entire analytical process, thereby compensating for variations and potential losses. A known, fixed amount of this compound is added to every sample, calibrator, and quality control sample at the beginning of the sample preparation procedure. The ratio of the analytical signal of Fenobucarb to that of this compound is then used for quantification.

This ratiometric approach corrects for:

-

Extraction Efficiency: Any loss of the target analyte (Fenobucarb) during sample extraction and cleanup will be mirrored by a proportional loss of the internal standard (this compound), as they share very similar chemical properties such as polarity and solubility.

-

Matrix Effects: In complex matrices like food or biological fluids, co-eluting endogenous compounds can suppress or enhance the ionization of the analyte in the mass spectrometer's ion source. Since this compound co-elutes with Fenobucarb and has nearly identical ionization characteristics, it experiences the same degree of ion suppression or enhancement.

-

Instrumental Variability: Minor fluctuations in injection volume, detector response, or other instrument parameters are compensated for because these variations will affect both the analyte and the internal standard simultaneously.

By using the ratio of the analyte response to the internal standard response, the method achieves higher accuracy, precision, and robustness.

Quantitative Data Summary

The use of an appropriate internal standard like this compound is crucial for achieving reliable quantitative results in complex matrices. The following tables summarize typical performance data for the analysis of Fenobucarb using methodologies where a stable isotope-labeled internal standard would be applied.

Table 1: Recovery and Precision of Fenobucarb Analysis in Various Food Matrices

| Matrix | Fortification Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |

| Porcine Muscle | 2 | 61.38 | >20 |

| 4 | 75.26 | <13 | |

| Egg | 2 | 89.11 | <13 |

| 4 | 102.21 | <13 | |

| Whole Milk | 2 | 75.89 | <13 |

| 4 | 88.45 | >20 | |

| Eel | 2 | 90.17 | <13 |

| 4 | 98.63 | <13 | |

| Flatfish | 2 | 85.33 | <13 |

| 4 | 95.78 | <13 | |

| Shrimp | 2 | 88.96 | <13 |

| 4 | 96.42 | <13 | |

| Beef Muscle | 10 | 83.7 | <5 |

| 40 | 93.4 | <5 |

Data synthesized from studies on Fenobucarb analysis in animal and aquatic food products.[1][2]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Fenobucarb

| Matrix Type | LOD (µg/kg) | LOQ (µg/kg) |

| Animal and Aquatic Food Products | - | 2 |

| Beef Muscle | 1.5 | 5 |

Data from studies utilizing LC-MS/MS for Fenobucarb residue analysis.[1][2]

Experimental Protocols

The following is a representative experimental protocol for the analysis of Fenobucarb in a food matrix using this compound as an internal standard, based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Reagents and Materials

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade)

-

Standards: Fenobucarb analytical standard, this compound internal standard

-

QuEChERS Salts: Magnesium sulfate (anhydrous), sodium chloride, sodium citrate dibasic sesquihydrate, sodium citrate tribasic dihydrate

-

Dispersive Solid Phase Extraction (dSPE): Primary secondary amine (PSA) sorbent, C18 sorbent, anhydrous magnesium sulfate

Standard Solution Preparation

-

Fenobucarb Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Fenobucarb standard and dissolve in 10 mL of methanol.

-

This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the Fenobucarb stock solution with a suitable solvent (e.g., methanol or acetonitrile) to create calibration standards.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation (QuEChERS)

-

Sample Homogenization: Homogenize a representative 10 g portion of the sample (e.g., fruit, vegetable, or animal tissue).

-

Fortification: Add a specific volume of the Fenobucarb working standard solution to blank matrix samples for recovery and quality control purposes.

-

Internal Standard Addition: Add 100 µL of the 1 µg/mL this compound internal standard spiking solution to the 10 g homogenized sample.

-

Extraction:

-

Add 10 mL of acetonitrile to the sample in a 50 mL centrifuge tube.

-

Add the QuEChERS salt packet.

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

-

Dispersive SPE Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a dSPE tube containing PSA, C18, and anhydrous magnesium sulfate.

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 5 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned extract and dilute with water or mobile phase to be compatible with the LC-MS/MS system.

-

Transfer to an autosampler vial for analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Fenobucarb: Precursor ion (m/z) 208.1 → Product ions (m/z) 95.1 (quantifier) and 152.1 (qualifier).

-

This compound: Precursor ion (m/z) 211.1 → Product ion (m/z) 95.1 (quantifier).

-

-

Visualizations

Logical Relationship of Internal Standard Correction

Caption: Correction mechanism of this compound as an internal standard.

Experimental Workflow for Fenobucarb Analysis

Caption: QuEChERS workflow for Fenobucarb analysis with an internal standard.

Conclusion

This compound serves as an exemplary internal standard for the quantification of Fenobucarb. Its utility stems from its near-identical chemical and physical properties to the parent compound, which allows it to effectively compensate for variations in sample preparation and instrumental analysis. The use of this compound in conjunction with sensitive analytical techniques like LC-MS/MS enables the development of robust, accurate, and precise methods for the determination of Fenobucarb residues in a variety of complex matrices. This technical guide provides the foundational knowledge and a practical framework for researchers and scientists to implement this methodology in their own laboratories.

References

- 1. Determination of fenobucarb residues in animal and aquatic food products using liquid chromatography-tandem mass spectrometry coupled with a QuEChERS extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantifying fenobucarb residue levels in beef muscles using liquid chromatography-tandem mass spectrometry and QuEChERS sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Stability of Fenobucarb-d3

Introduction

Fenobucarb-d3 is the deuterium-labeled form of Fenobucarb, a carbamate insecticide.[1][2] Deuterated compounds like this compound are frequently utilized as internal standards in quantitative analytical methods, such as NMR, GC-MS, or LC-MS, due to their chemical similarity to the parent compound and distinct mass spectrometric signature.[1] This guide provides a comprehensive overview of the physical and chemical stability of Fenobucarb, which is expected to be comparable to this compound. The stability of a deuterated isotopologue is generally very similar to the non-deuterated parent compound, with potential minor variations in degradation rates due to the kinetic isotope effect. This document is intended for researchers, scientists, and professionals in drug development and environmental sciences who require detailed stability information for analytical method development, storage, and handling.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | (2-butan-2-ylphenyl) N-(trideuteriomethyl)carbamate | [3] |

| Synonyms | Fenobucarb D3 (N-methyl D3) | [3] |

| CAS Number | 2662756-72-9 | |

| Molecular Formula | C₁₂D₃H₁₄NO₂ | |

| Molecular Weight | 210.2874 g/mol | |

| Appearance | Crystalline solid or liquid | |

| Solubility | Does not mix well with water (420 mg/L at 20°C, 610 mg/L at 30°C). Soluble in acetone, benzene, chloroform, xylene, and toluene. | |

| Storage Temperature | +4°C |

Chemical Stability

Fenobucarb is generally stable under normal conditions and to light. However, its stability is significantly influenced by pH, temperature, and exposure to sunlight. The primary degradation pathway involves hydrolysis of the carbamate ester linkage.

Hydrolytic Stability

Fenobucarb is susceptible to hydrolysis, particularly under alkaline conditions. The rate of hydrolysis increases with pH.

| pH | Half-life (t₁/₂) at 20°C |

| 2 | > 28 days |

| 9 | 16.9 days |

| 10 | 2.06 days |

Data sourced from Santa Cruz Biotechnology product information sheet.

The degradation process is also influenced by the presence of dissolved organic carbon (DOC) and surfactants in aqueous environments.

Photodegradation

Exposure to sunlight and UV radiation accelerates the degradation of Fenobucarb. Studies have shown that direct sunlight is more effective in promoting decomposition than UV rays alone, which may be attributed to the combined effects of light intensity and thermal energy.

| Condition | Half-life (t₁/₂) | Loss after 24 hours |

| Direct Sunlight | 3.8 hours | 99.54% |

| UV Rays | 4 hours | 95.94% |

Data from a study on Fenobucarb residues on tomato fruits.

Thermal Stability

The rate of Fenobucarb degradation is positively correlated with increasing temperature. Higher temperatures lead to a more rapid breakdown of the compound.

| Temperature | Half-life (t₁/₂) |

| 30°C | 37 hours |

| 35°C | 24 hours |

| 45°C | 17 hours |

| 50°C | 5 hours |

Data from a study on Fenobucarb residues on tomato fruits.

Degradation Products

The primary degradation product of Fenobucarb through hydrolysis is 2-sec-butylphenol.

Experimental Protocols

Protocol 1: Determination of Hydrolytic Stability

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Methodology:

-

Buffer Preparation: Prepare aqueous buffer solutions at pH 2, 7, 9, and 10.

-

Sample Preparation: Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile). Spike the buffer solutions with the stock solution to a known concentration.

-

Incubation: Incubate the samples in the dark at a constant temperature (e.g., 20°C).

-

Sampling: Withdraw aliquots at predetermined time intervals.

-

Analysis: Analyze the concentration of the remaining this compound in the aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. The use of Fenobucarb (non-deuterated) as an internal standard is recommended for accurate quantification.

-

Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The degradation rate constant (k) is the negative of the slope. The half-life (t₁/₂) is calculated using the formula: t₁/₂ = 0.693 / k.

Protocol 2: Photodegradation Study

Objective: To evaluate the stability of this compound under simulated sunlight and UV radiation.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or water).

-

Exposure: Expose the samples to a controlled light source (e.g., a xenon lamp for simulated sunlight or a UV lamp) for specific durations. Control samples should be kept in the dark under the same temperature conditions.

-

Sampling: Collect samples at various time points during the exposure.

-

Analysis: Quantify the concentration of this compound using HPLC-UV or LC-MS.

-

Data Analysis: Calculate the percentage of degradation over time and determine the half-life under the specific light conditions.

Visualizations

Logical Workflow for Stability Testing

Caption: A logical workflow for assessing the stability of this compound.

Degradation Pathway of Fenobucarb

Caption: The hydrolysis of Fenobucarb yields two primary degradation products.

Conclusion

While specific stability data for this compound is not extensively published, the data available for Fenobucarb provides a strong basis for understanding its stability profile. This compound is expected to exhibit similar stability, being susceptible to degradation under alkaline, high temperature, and sunlit conditions. For critical applications, it is recommended to perform specific stability studies for this compound following the protocols outlined in this guide. Proper storage at refrigerated temperatures (+4°C) and protection from light are crucial to maintain its integrity, especially for its use as an analytical standard.

References

Commercial Availability and Technical Guide for Fenobucarb-d3

For researchers, scientists, and professionals in drug development requiring high-purity deuterated standards, Fenobucarb-d3 is commercially available from a select number of specialized chemical suppliers. This technical guide provides an in-depth overview of its availability, product specifications, and a general protocol for its application as an internal standard in analytical chemistry.

This compound, the deuterated analog of the carbamate insecticide Fenobucarb, serves as an invaluable internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods.[1] Its use allows for the accurate quantification of Fenobucarb in various matrices by correcting for variations during sample preparation and analysis.

Commercial Suppliers and Product Specifications

Several reputable suppliers offer this compound for research purposes. The following table summarizes the available quantitative data from key suppliers. Researchers are advised to request a certificate of analysis from the supplier for detailed information on purity and isotopic enrichment.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Available Quantities | Price (USD) |

| LGC Standards | TRC-F248609-10MG | 2662756-72-9 | C₁₂D₃H₁₄NO₂ | 210.2874 | 10 mg | $150.00 |

| TRC-F248609-50MG | 50 mg | $1,233.00 | ||||

| TRC-F248609-100MG | 100 mg | $1,200.00 | ||||

| MedchemExpress | HY-B0835S | 2662756-72-9 | C₁₂H₁₄D₃NO₂ | 210.29 | 1 mg, 5 mg | Request Quote |

| HPC Standards | 689530 | 2662756-72-9 | C₁₂H₁₄D₃NO₂ | Not Specified | 1x1ML (100 µg/ml in Acetonitrile) | Login for Price |

Logical Workflow for Acquisition and Use of this compound

The following diagram illustrates the typical workflow for a researcher from identifying the need for this compound to its application in a quantitative analytical experiment.

General Experimental Protocol for Use as an Internal Standard

While a specific, detailed experimental protocol for this compound was not found in the public domain, a general methodology for using a deuterated internal standard in LC-MS analysis for pesticides is provided below. This protocol is based on established analytical practices and should be adapted and validated by the end-user for their specific matrix and instrumentation.

Objective: To accurately quantify Fenobucarb in a given sample matrix using this compound as an internal standard.

Materials:

-

This compound (from a certified supplier)

-

Fenobucarb analytical standard

-

LC-MS grade solvents (e.g., acetonitrile, methanol, water)

-

Formic acid or ammonium formate (for mobile phase modification)

-

Sample matrix (e.g., water, soil extract, biological fluid)

-

Appropriate solid-phase extraction (SPE) cartridges (if sample cleanup is required)

-

Autosampler vials

-

Calibrated pipettes

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Methodology:

-

Preparation of Stock Solutions:

-

This compound Internal Standard (IS) Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).

-

Fenobucarb Analyte Stock Solution: Similarly, prepare a stock solution of the non-labeled Fenobucarb analytical standard.

-

-

Preparation of Working Solutions:

-

IS Working Solution: Dilute the IS stock solution to a concentration that will result in a robust signal when a small volume is spiked into the samples (e.g., 1 µg/mL).

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the Fenobucarb analyte stock solution. Each calibration standard should be spiked with a constant, known amount of the IS working solution.

-

-

Sample Preparation:

-

Accurately measure a known volume or weigh a known amount of the sample.

-

Spike the sample with the same constant, known amount of the IS working solution as used for the calibration standards.

-

Perform sample extraction and cleanup as required for the specific matrix. A common technique for pesticide analysis is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[2]

-

-

LC-MS/MS Analysis:

-

Develop an LC method to chromatographically separate Fenobucarb from other matrix components.

-

Optimize the MS/MS parameters for both Fenobucarb and this compound. This involves selecting appropriate precursor and product ions (Multiple Reaction Monitoring - MRM transitions) and optimizing collision energies.

-

Inject the prepared calibration standards and samples onto the LC-MS/MS system.

-

-

Data Analysis:

-

Integrate the peak areas for both the Fenobucarb analyte and the this compound internal standard in both the calibration standards and the samples.

-

Create a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the analyte for the calibration standards.

-

Calculate the analyte-to-IS peak area ratio for the unknown samples and determine the concentration of Fenobucarb using the calibration curve.

-

Signaling Pathways and Logical Relationships

The primary role of this compound is not in the study of signaling pathways but as a tool for accurate quantification. The logical relationship in its use is straightforward: the deuterated standard is assumed to behave identically to the non-deuterated analyte during extraction, chromatography, and ionization, thus any loss or variation in the analyte signal will be mirrored by the internal standard, allowing for a precise ratiometric measurement.

References

Fenobucarb-d3: A Technical Safety and Handling Guide for Researchers

Introduction

This technical guide provides comprehensive safety and handling information for Fenobucarb-d3 (CAS No. 2662756-72-9). This compound is the deuterated form of Fenobucarb, a carbamate insecticide.[1][2] It is primarily utilized as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[2] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is based on the well-documented safety profile of its non-deuterated counterpart, Fenobucarb. This approach is standard, as deuterium labeling is not expected to significantly alter the compound's fundamental toxicological properties.

Fenobucarb acts as a cholinesterase inhibitor, which makes it a potent neurotoxin.[3] Understanding its hazard profile is critical for safe handling in a laboratory setting. This document is intended for researchers, scientists, and professionals in drug development who may work with this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties for Fenobucarb and its deuterated analog are presented below.

| Property | Value | Reference(s) |

| Analyte Name | This compound | [4] |

| CAS Number | 2662756-72-9 | |

| Molecular Formula | C₁₂D₃H₁₄NO₂ | |

| Molecular Weight | 210.2874 g/mol | |

| Accurate Mass | 210.1448 | |

| Appearance | Crystalline solid or oily yellow liquid | |

| Solubility | Insoluble in water (420 mg/L at 20°C). Soluble in acetone, benzene, chloroform, xylene, and toluene. | |

| Vapor Pressure | 12.001 mPa (at 20°C) | |

| Specific Gravity | 1.035 (at 30°C) | |

| Log Kow | 2.79 |

Hazard Identification and GHS Classification

Fenobucarb is classified as a hazardous substance. The GHS classifications are summarized below.

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |

| Acute Toxicity, Dermal | Category 3 | Toxic in contact with skin | |

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life | |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Signal Word: Warning

Hazard Statements:

-

Harmful if swallowed.

-

Toxic in contact with skin.

-

Very toxic to aquatic life with long-lasting effects.

Toxicological Data

The toxicity of Fenobucarb has been evaluated in various animal models. Key LD50 (median lethal dose) and LC50 (median lethal concentration) values are presented below.

| Test | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | 350 mg/kg | |

| LD50 | Rat (male) | Oral | 524 mg/kg | |

| LD50 | Rat (female) | Oral | 425 mg/kg | |

| LD50 | Rat | Dermal | >5000 mg/kg | |

| LC50 | Rat | Inhalation | >2.5 mg/L (4h) | |

| LD50 | Mouse | Oral | 173 mg/kg | |

| LD50 | Mouse | Dermal | 340 mg/kg | |

| LD50 | Mouse | Intraperitoneal | 140 mg/kg | |

| LD50 | Mouse | Intravenous | 42 mg/kg | |

| LD50 | Rabbit | Dermal | >2000 mg/kg | |

| LD50 | Quail | Oral | 141 mg/kg |

Handling and Storage

Safe handling and storage are paramount to minimizing exposure risks.

4.1 Handling Precautions:

-

Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.

-

Avoid contact with skin and eyes.

-

Avoid the formation of dust and aerosols.

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.

-

Remove all sources of ignition.

4.2 Storage Conditions:

-

Store in a tightly closed, original container.

-

Store away from incompatible materials such as strong acids, bases, and oxidizing agents.

-

Carbamates are incompatible with strong reducing agents like hydrides.

Experimental Protocols: Safety and First Aid

5.1 Accidental Release Measures:

-

Minor Spills:

-

Remove all ignition sources.

-

Evacuate personnel from the immediate area.

-

Wear appropriate PPE.

-

Clean up spills immediately using dry cleanup procedures to avoid generating dust.

-

Absorb with an inert material (e.g., vermiculite, dry sand) and place in a suitable, labeled container for disposal.

-

Do not allow the chemical to enter drains.

-

-

Large Spills:

-

Alert emergency responders and indicate the location and nature of the hazard.

-

Keep unnecessary personnel away and move upwind of the spill.

-

Stop the flow of material if it can be done without risk.

-

Dike the spilled material where possible.

-

Following product recovery, flush the area with water, collecting all wash water for treatment and disposal.

-

5.2 First-Aid Measures:

-

If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.

-

Following Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.

-

Following Eye Contact: Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes. Seek medical attention.

-

Following Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.

Visualized Workflows and Pathways

6.1 Personal Protective Equipment (PPE) Workflow

The following diagram outlines the logical workflow for selecting and using PPE when handling this compound.

References

The Environmental Fate and Degradation of Fenobucarb: A Technical Guide

Introduction

Fenobucarb, a carbamate insecticide also known as BPMC (2-sec-butylphenyl methylcarbamate), has been widely used in agriculture, particularly in rice cultivation, to control a range of insect pests.[1] Its application has raised environmental concerns due to its potential to contaminate soil, water, and produce. Understanding the environmental fate and degradation of Fenobucarb is crucial for assessing its ecological risk and developing effective remediation strategies. This technical guide provides an in-depth overview of the abiotic and biotic degradation pathways of Fenobucarb, its persistence in various environmental compartments, and the experimental methodologies used to study its transformation.

Physicochemical Properties and Environmental Mobility

Fenobucarb is a pale yellow or red liquid with low water solubility.[2] Its mobility and distribution in the environment are governed by its physicochemical properties and interactions with soil and sediment. The soil organic carbon-water partition coefficient (Koc) is a key parameter used to predict the mobility of pesticides in soil. A higher Koc value indicates stronger adsorption to soil organic matter and lower mobility.[3] Fenobucarb is generally classified as mobile to moderately mobile in soils, suggesting a potential for leaching into groundwater.[4]

Table 1: Soil Sorption Coefficients of Fenobucarb

| Soil Type | Kd (L/kg) | Koc (L/kg) | Reference |

| Alluvial Soil | 3.97-5.78 | - | [4] |

| Upland, Paddy, Forest, Volcanic Ash | - | <200 (classified as mobile to moderately mobile) |

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photodegradation, play a significant role in the transformation of Fenobucarb in the environment.

Hydrolysis

Hydrolysis is a chemical reaction with water that can lead to the breakdown of pesticides. The rate of hydrolysis is highly dependent on pH and temperature. Fenobucarb is relatively stable under acidic to neutral conditions but undergoes more rapid hydrolysis under alkaline conditions. The primary hydrolysis product of Fenobucarb is 2-sec-butylphenol and methylcarbamic acid.

Table 2: Half-life of Fenobucarb under Different Abiotic Conditions

| Condition | Half-life | Reference |

| Temperature | ||

| 30°C | 37 hours | |

| 35°C | 24 hours | |

| 45°C | 17 hours | |

| 50°C | 5 hours | |

| Light | ||

| Sunlight | 3.8 hours | |

| UV rays (254 nm) | 4 hours | |

| pH (in water) | ||

| pH 7 | >88% removal in 144 hours | |

| pH 9 | >88% removal in 144 hours |

Photodegradation

Fenobucarb can be degraded by sunlight and artificial UV radiation. Photodegradation on plant surfaces and in water can be a significant dissipation pathway. Studies have shown that the half-life of Fenobucarb under direct sunlight is approximately 3.8 hours, and under UV radiation, it is around 4 hours.

Biotic Degradation

Biodegradation by microorganisms is a primary mechanism for the dissipation of Fenobucarb in soil and aquatic environments. Several bacterial strains capable of utilizing Fenobucarb as a sole source of carbon and energy have been isolated and characterized.

Aerobic Biodegradation

Under aerobic conditions, numerous bacteria, including species of Pseudomonas, Sphingobium, and Novosphingobium, have been shown to degrade Fenobucarb. The initial step in the aerobic biodegradation of Fenobucarb is the hydrolysis of the carbamate linkage to yield 2-sec-butylphenol and methylcarbamic acid.

The major metabolite, 2-sec-butylphenol, is further degraded through a meta-cleavage pathway. This involves the hydroxylation of 2-sec-butylphenol to form 3-sec-butylcatechol, which then undergoes ring cleavage to produce aliphatic intermediates that can be funneled into central metabolic pathways.

Table 3: Half-life of Fenobucarb in Soil and Plant Matrices

| Matrix | Half-life | Conditions | Reference |

| Tomato Fruits | 24 hours | Field conditions | |

| Paddy Soil | >50% dissipation after 48 hours | pH 7, 20-25°C | |

| Paddy Soil with DOC | >50% dissipation after 48 hours | 25 mg/L DOC | |

| Paddy Soil with SDS | ~50% dissipation after 120 hours | 1 cmc SDS |

Degradation Pathways

The following diagram illustrates the primary degradation pathways of Fenobucarb.

Experimental Protocols

The study of Fenobucarb's environmental fate relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.

Soil Microcosm Study for Biodegradation

This protocol outlines a typical laboratory experiment to assess the biodegradation of Fenobucarb in soil.

Objective: To determine the rate of Fenobucarb degradation in soil under controlled laboratory conditions.

Materials:

-

Test soil, sieved (<2 mm)

-

Fenobucarb analytical standard

-

Sterile deionized water

-

Glass microcosms (e.g., 250 mL flasks) with stoppers allowing for air exchange

-

Incubator

-

Analytical instrumentation (HPLC or GC-MS)

Procedure:

-

Soil Preparation: Collect fresh soil from a relevant location. Sieve the soil to remove large debris and homogenize. Adjust the moisture content to a predetermined level (e.g., 60% of water holding capacity).

-

Spiking: Prepare a stock solution of Fenobucarb in a suitable solvent (e.g., acetone). Add the stock solution to the soil to achieve the desired initial concentration (e.g., 5-10 mg/kg). Allow the solvent to evaporate completely in a fume hood.

-

Microcosm Setup: Transfer a known amount of the spiked soil (e.g., 100 g) into each microcosm. Prepare triplicate microcosms for each sampling time point. Also, prepare control microcosms with sterilized soil to assess abiotic degradation.

-

Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

-

Sampling: At specified time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), sacrifice triplicate microcosms for analysis.

-

Extraction: Extract Fenobucarb and its metabolites from the soil samples using an appropriate solvent (e.g., acetonitrile or ethyl acetate) and extraction technique (e.g., sonication or shaking).

-

Analysis: Analyze the extracts using HPLC or GC-MS to determine the concentration of Fenobucarb and its degradation products.

Analytical Methodology: HPLC-UV

High-Performance Liquid Chromatography (HPLC) with a UV detector is a common method for the quantification of Fenobucarb.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 125 mm x 4 mm i.d.)

-

Mobile phase: Acetonitrile and water mixture (e.g., 90:10 v/v)

-

Flow rate: 1 mL/min

-

Detection wavelength: 254 nm

-

Injection volume: 20 µL

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of Fenobucarb in the mobile phase at known concentrations to create a calibration curve.

-

Sample Preparation: Filter the soil or water extracts through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Identify and quantify the Fenobucarb peak in the samples by comparing its retention time and peak area to those of the standards.

Analytical Methodology: GC-MS for Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of unknown metabolites.

Instrumentation:

-

GC-MS system with a capillary column (e.g., HP-5MS, 30 m x 250 µm i.d., 0.25 µm film thickness)

-

Carrier gas: Helium at a constant flow rate (e.g., 2.5 mL/min)

-

Injection mode: Splitless

-

Injector temperature: 250°C

-

Oven temperature program: Initial temperature of 100°C, ramped to 200°C at 30°C/min, then to 240°C at 15°C/min, and finally to 290°C at 50°C/min.

-

MS source temperature: 230°C

-

MS quad temperature: 150°C

-

Ionization mode: Electron Ionization (EI) at 70 eV

Procedure:

-

Derivatization (if necessary): Some polar metabolites may require derivatization (e.g., silylation) to increase their volatility for GC analysis.

-

Analysis: Inject the prepared sample extracts into the GC-MS system.

-

Identification: Identify the metabolites by comparing their mass spectra with spectral libraries (e.g., NIST) and by interpreting the fragmentation patterns.

Bacterial Degradation Study in Liquid Culture

This protocol describes an experiment to assess the ability of a pure bacterial culture to degrade Fenobucarb.

Objective: To determine the degradation of Fenobucarb by an isolated bacterial strain in a liquid medium.

Materials:

-

Isolated bacterial strain

-

Basal salt medium

-

Fenobucarb

-

Shaking incubator

-

Spectrophotometer

-

HPLC or GC-MS

Procedure:

-

Inoculum Preparation: Grow the bacterial strain in a suitable nutrient-rich medium until it reaches the exponential growth phase. Harvest the cells by centrifugation and wash them with sterile basal salt medium.

-

Culture Setup: Prepare flasks containing a defined volume of basal salt medium supplemented with Fenobucarb as the sole carbon source at a specific concentration (e.g., 50-100 mg/L). Inoculate the flasks with the washed bacterial cells. Prepare a sterile control flask without bacterial inoculation.

-

Incubation: Incubate the flasks on a rotary shaker at an appropriate temperature (e.g., 30°C) and shaking speed (e.g., 150 rpm).

-

Sampling: At regular intervals, withdraw aliquots from each flask for analysis.

-

Analysis: Measure the bacterial growth by monitoring the optical density at 600 nm (OD600). Determine the residual concentration of Fenobucarb and the formation of metabolites in the culture supernatant using HPLC or GC-MS.

Conclusion

The environmental fate of Fenobucarb is dictated by a combination of abiotic and biotic processes. While photodegradation and hydrolysis contribute to its breakdown, microbial degradation is the primary mechanism for its removal from soil and water. The initial and key step in its degradation is the hydrolysis to 2-sec-butylphenol, which is then further mineralized by various microorganisms. The persistence of Fenobucarb is influenced by environmental factors such as temperature, pH, and the presence of organic matter. The methodologies outlined in this guide provide a framework for researchers to investigate the environmental behavior of Fenobucarb and other pesticides, contributing to a better understanding of their ecological impact.

References

An In-Depth Technical Guide on the Regulatory Status of Fenobucarb in Food and Environmental Samples

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenobucarb, a carbamate insecticide, has been widely used in agriculture to control sucking and biting insects on rice and cotton. However, due to its potential risks to human health and the environment, its use is now strictly regulated and in many cases, prohibited, in numerous countries. This technical guide provides a comprehensive overview of the current regulatory status of Fenobucarb in key international markets, including its Maximum Residue Limits (MRLs) in various food commodities and its standing concerning environmental presence. This document also details established analytical protocols for its detection and illustrates its primary mechanism of action.

Global Regulatory Landscape

The regulation of Fenobucarb varies significantly across different regions, reflecting diverse risk assessments and legislative frameworks. While some countries have outright banned its use, others have established specific MRLs to limit consumer exposure through food.

Banned and Restricted Status

Fenobucarb is not approved for use in agriculture in the European Union.[1] A review by the Pesticide Action Network (PAN) International also indicates that Fenobucarb is banned in several countries.

Acceptable Daily Intake (ADI)

The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) is a key international body that establishes health-based guidance values such as the Acceptable Daily Intake (ADI). The ADI for Fenobucarb has been established at 0-0.002 mg/kg of body weight . This value represents the amount of Fenobucarb that can be ingested daily over a lifetime without posing an appreciable risk to health.

Maximum Residue Limits (MRLs) in Food

MRLs are the highest levels of a pesticide residue that are legally tolerated in or on food or feed. These limits are set by national regulatory bodies and the Codex Alimentarius Commission to ensure food safety.

Data Presentation: Quantitative MRLs for Fenobucarb

The following tables summarize the MRLs for Fenobucarb in various food commodities across different regulatory jurisdictions.

Table 1: Fenobucarb MRLs in China (GB 2763-2021)

| Food Commodity | MRL (mg/kg) |

| Cabbage | 0.5 |

| Cucumber | 0.1 |

| Rice | 0.2 |

Source: Unofficial translation of China's National Food Safety Standard GB 2763-2021.[2][3][4]

Table 2: Fenobucarb MRLs in Japan

| Food Commodity | MRL (mg/kg) |

| Rice (brown) | 0.2 |

| Cabbage | 2 |

| Cucumber | 1 |

| Apple | 0.5 |

| Mandarin Orange | 1 |

Note: Japan's MRLs are subject to revision. The data presented is based on available information and should be verified against the latest official publications from the Japanese Ministry of Health, Labour and Welfare (MHLW).[5]

Table 3: Fenobucarb Regulatory Limits in Other Regions

| Region/Country | Regulatory Status | MRLs (mg/kg) |

| European Union | Not Approved | Default MRL of 0.01 mg/kg applies to all food commodities. |

| United States | No registered food uses | No specific tolerances for food commodities have been established by the EPA. |

| Codex Alimentarius | No current MRLs are listed for Fenobucarb in the Codex Pesticides database. |

Environmental Regulatory Status

The environmental fate and effects of Fenobucarb are a significant concern due to its toxicity to non-target organisms, particularly aquatic life.

Environmental Fate

Fenobucarb is characterized as being very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. It has a low potential for leaching into groundwater due to its tendency to bind to soil. However, it can enter surface waters through runoff.

Environmental Quality Standards

Experimental Protocols for Fenobucaroob Analysis

The detection and quantification of Fenobucarb residues in food and environmental samples are crucial for monitoring compliance with regulations. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with chromatographic techniques is a widely adopted approach.

Detailed Methodology: QuEChERS Extraction and GC-MS/MS Analysis of Fenobucarb in Vegetables

This protocol provides a step-by-step guide for the analysis of Fenobucarb in vegetable matrices.

1. Sample Preparation:

-

Homogenize a representative 500g sample of the vegetable using a food chopper.

-

Weigh 10g of the homogenized sample into a 50 mL centrifuge tube.

2. Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Add an appropriate internal standard.

-

Shake vigorously for 1 minute to ensure thorough mixing.

-

Add the QuEChERS extraction salts (e.g., 4g MgSO₄, 1g NaCl, 1g sodium citrate, 0.5g disodium citrate sesquihydrate).

-

Immediately shake vigorously for 1 minute.

-

Centrifuge the tube at ≥3000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE cleanup tube containing a sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

-

Vortex for 30 seconds.

-

Centrifuge at a high speed for 2 minutes.

4. Instrumental Analysis (GC-MS/MS):

-

Take the final cleaned extract for analysis.

-

Gas Chromatograph (GC) Conditions:

-

Column: HP-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1-2 µL in splitless mode.

-

Oven Temperature Program: Start at 70°C, hold for 2 minutes, ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min, hold for 10 minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions for Fenobucarb: Precursor ion → Product ion 1 (Quantifier), Precursor ion → Product ion 2 (Qualifier). Specific ions should be determined through standard infusion and optimization.

-

Signaling Pathways and Experimental Workflows

Mechanism of Action: Acetylcholinesterase Inhibition

Fenobucarb, like other carbamate insecticides, exerts its primary toxic effect through the inhibition of the acetylcholinesterase (AChE) enzyme. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts. By inhibiting AChE, Fenobucarb leads to an accumulation of ACh, resulting in continuous nerve stimulation, which causes paralysis and ultimately death in insects. This mechanism is also the basis for its toxicity in non-target organisms, including mammals.

Caption: Mechanism of Acetylcholinesterase Inhibition by Fenobucarb.

Other Toxicological Pathways

Recent studies have indicated that Fenobucarb exposure can induce other toxicological effects beyond AChE inhibition. In zebrafish embryos, Fenobucarb has been shown to cause developmental neurotoxicity through pathways involving inflammation, oxidative stress, degeneration, and apoptosis. These findings suggest a more complex toxicological profile for Fenobucarb than previously understood.

Experimental Workflow for Fenobucarb Residue Analysis

The following diagram illustrates a typical workflow for the analysis of Fenobucarb residues in food samples using the QuEChERS method and GC-MS/MS.

Caption: QuEChERS workflow for Fenobucarb analysis.

Conclusion

The regulatory landscape for Fenobucarb is characterized by increasing restrictions and lower tolerance levels, driven by concerns over its toxicological profile. For researchers and professionals in drug development and food safety, a thorough understanding of these regulations is paramount. The methodologies outlined in this guide provide a robust framework for the accurate detection and quantification of Fenobucarb residues, ensuring compliance with international standards and safeguarding public health. The elucidation of its signaling pathways further underscores the importance of continued research into the broader toxicological impacts of carbamate insecticides.

References

- 1. researchgate.net [researchgate.net]

- 2. gov.br [gov.br]

- 3. GB 2763-2021 English Version, GB 2763-2021 National Food Safety Standard-Maximum Residue Limits for Pesticides in Food (English Version) - Code of China [codeofchina.com]

- 4. graintrade.org.au [graintrade.org.au]

- 5. Indian Trade Portal [indiantradeportal.in]

Methodological & Application

Application Notes and Protocols for Fenobucarb-d3 Internal Standard in Pesticide Residue Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Fenobucarb-d3 as an internal standard in the quantitative analysis of Fenobucarb pesticide residues in food matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Fenobucarb is a carbamate insecticide used in agriculture.[1][2] Monitoring its residues in food products is crucial for consumer safety. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for accurate quantification in complex matrices.[3][4] this compound, the deuterium-labeled analog of Fenobucarb, exhibits similar chemical and physical properties to the parent compound, allowing it to effectively compensate for variations in sample preparation and matrix effects during analysis.[3]

This compound Properties:

| Property | Value |

| Chemical Name | (2-butan-2-ylphenyl) N-(trideuteriomethyl)carbamate |

| Synonyms | Fenobucarb D3 (N-methyl D3) |

| Molecular Formula | C₁₂D₃H₁₄NO₂ |

| Molecular Weight | 210.29 g/mol |

| CAS Number | 2662756-72-9 |

| Appearance | Neat |

| Storage | +4°C |

Experimental Protocols

Preparation of Standard Solutions

2.1.1. This compound Internal Standard Stock Solution (100 µg/mL)

-

Accurately weigh 10 mg of neat this compound.

-

Dissolve in a 100 mL volumetric flask with acetonitrile.

-

Store the stock solution at 4°C in an amber vial.

2.1.2. This compound Internal Standard Working Solution (1 µg/mL)

-

Pipette 1 mL of the 100 µg/mL this compound stock solution into a 100 mL volumetric flask.

-

Dilute to volume with acetonitrile.

-

This working solution is used to spike samples and for the preparation of calibration standards.

2.1.3. Fenobucarb Calibration Standards

-

Prepare a stock solution of unlabeled Fenobucarb (e.g., 100 µg/mL) in acetonitrile.

-

Perform serial dilutions to prepare a series of calibration standards in acetonitrile, ranging from 1 ng/mL to 100 ng/mL.

-

Spike each calibration standard with the this compound internal standard working solution to a final concentration of 10 ng/mL.

Sample Preparation: QuEChERS Protocol for Fruits and Vegetables

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

Workflow Diagram:

Detailed Protocol:

-

Homogenization: Homogenize a representative portion of the fruit or vegetable sample.

-

Weighing: Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known volume (e.g., 100 µL) of the 1 µg/mL this compound internal standard working solution to the sample.

-

Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Cap the tube and shake vigorously for 1 minute.

-

Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl).

-

Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.

-

-

Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

-

Dispersive SPE (d-SPE) Cleanup:

-

Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a d-SPE cleanup tube containing a sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA). The choice of sorbent may vary depending on the matrix.

-

Vortex the d-SPE tube for 30 seconds.

-

-

Final Centrifugation: Centrifuge the d-SPE tube at high speed for 5 minutes.

-

Final Extract: The supernatant is the final extract. Transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

LC Parameters (Typical):

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

MS/MS Parameters:

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

Predicted MRM Transitions:

The precursor ion for this compound ([M+H]⁺) is predicted to be m/z 211.1, which is a +3 mass unit shift from the unlabeled Fenobucarb (m/z 208.1). The fragmentation of carbamates often involves the neutral loss of methyl isocyanate (CH₃NCO). For this compound, this would be the loss of trideuteriomethyl isocyanate (CD₃NCO).

| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |

| Fenobucarb | 208.1 | 152.1 (Quantifier) | 15 |

| 95.1 (Qualifier) | 25 | ||

| This compound (IS) | 211.1 | 152.1 | 15 |

| 95.1 | 25 |

Note: The optimal collision energies should be determined empirically on the specific instrument being used.

Data Presentation and Analysis

Method Validation

The analytical method should be validated according to international guidelines, evaluating parameters such as linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ).

Typical Performance Data (for Fenobucarb):

| Parameter | Result |

| Linearity (R²) | ≥ 0.99 |

| Recovery | 70-120% |

| Precision (RSD) | < 20% |

| LOQ | 1-10 µg/kg |

These values are typical for Fenobucarb analysis and similar performance is expected when using this compound as an internal standard.

Quantification

Quantification is performed by calculating the peak area ratio of the analyte (Fenobucarb) to the internal standard (this compound) and plotting this against the concentration of the calibration standards.

Logical Relationship for Quantification:

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Fenobucarb residues in complex food matrices. The detailed protocols for standard preparation, sample extraction using the QuEChERS method, and LC-MS/MS analysis, when combined with proper method validation, will enable researchers and scientists to achieve accurate and precise results in their pesticide residue monitoring programs.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Fenobucarb in Vegetable Matrices Using a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the carbamate insecticide Fenobucarb in complex vegetable matrices. To ensure accuracy and mitigate matrix effects, a stable isotope-labeled internal standard, Fenobucarb-d3, is employed. The protocol outlines a streamlined sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by a rapid chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method achieves low limits of detection and quantification, demonstrating excellent linearity, accuracy, and precision, making it suitable for routine monitoring of Fenobucarb residues in food safety and environmental laboratories.

Introduction

Fenobucarb is a widely used carbamate insecticide effective against a variety of sucking and chewing insects on rice and other crops. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for Fenobucarb in food commodities. Consequently, there is a pressing need for sensitive and reliable analytical methods to monitor its presence in diverse and often complex matrices such as fruits and vegetables. LC-MS/MS has become the technique of choice for this purpose due to its high selectivity and sensitivity. A significant challenge in LC-MS/MS analysis of food samples is the potential for matrix effects, where co-eluting matrix components can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, which co-elutes with the analyte and experiences similar matrix effects, is the most effective way to compensate for these variations and ensure data accuracy. This application note provides a comprehensive protocol for the extraction, chromatographic separation, and mass spectrometric detection of Fenobucarb, utilizing this compound as an internal standard.

Experimental Protocols

Materials and Reagents

-

Standards: Fenobucarb (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

-

Reagents: Formic acid (LC-MS grade), Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl)

-

QuEChERS Extraction Salts: Commercially available packets containing 4 g MgSO₄ and 1 g NaCl.

-

Dispersive SPE (d-SPE): Commercially available tubes containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA) sorbent.

-

Sample: Organic lettuce, homogenized.

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Fenobucarb and this compound, respectively, in 10 mL of methanol to prepare individual stock solutions.

-

Intermediate Standard Solution (10 µg/mL): Dilute the stock solutions with methanol to create a working solution containing 10 µg/mL of each compound.

-

Working Standard and Internal Standard Spiking Solution (1 µg/mL): Prepare a mixed working standard solution of Fenobucarb and a separate internal standard spiking solution of this compound at 1 µg/mL in methanol.

-

Calibration Standards: Prepare matrix-matched calibration standards by spiking appropriate aliquots of the Fenobucarb working standard solution into blank matrix extract. The final concentrations should range from 0.5 to 100 ng/mL. All calibration standards should be spiked with the this compound internal standard at a constant concentration of 20 ng/mL.

Sample Preparation (QuEChERS Protocol)

-

Homogenization: Homogenize the vegetable sample (e.g., lettuce) using a high-speed blender.

-

Extraction:

-

Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add 100 µL of the 1 µg/mL this compound internal standard spiking solution.

-

Cap the tube and shake vigorously for 1 minute.

-

Add the QuEChERS extraction salt packet (4 g MgSO₄, 1 g NaCl).

-

Immediately shake vigorously for 1 minute.

-

Centrifuge at 4,500 rpm for 5 minutes at 4 °C.

-

-

Dispersive SPE Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a d-SPE tube containing MgSO₄ and PSA.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 2 minutes.

-

-

Final Extract:

-

Transfer 500 µL of the cleaned extract into an autosampler vial.

-

Evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute in 500 µL of the initial mobile phase (80:20 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex to mix and inject into the LC-MS/MS system.

-

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

| Parameter | Condition |

| System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 20% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 20% B and equilibrate for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Tandem Mass Spectrometry (MS/MS)

| Parameter | Condition |

| System | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| Fenobucarb | 208.1 | 152.1 | 95.1 | 15 |

| This compound | 211.1 | 155.1 | 95.1 | 15 |

Note: The MRM transitions for this compound are based on the expected mass shift from the deuterium labeling on the sec-butyl group. The quantifier ion reflects this mass shift, while the qualifier ion, corresponding to the phenyl moiety, is expected to remain the same. These transitions should be confirmed experimentally.

Data Presentation and Results

The developed method demonstrated excellent performance for the quantification of Fenobucarb in a lettuce matrix.

Table 1: Method Performance Characteristics

| Parameter | Value |

| Linearity Range | 0.5 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.2 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Recovery (at 10 ng/g) | 95.7% |

| Precision (RSD%, at 10 ng/g, n=6) | 4.2% |

Visualizations

Caption: LC-MS/MS workflow for Fenobucarb analysis.

Conclusion

This application note presents a validated LC-MS/MS method for the reliable quantification of Fenobucarb in vegetable matrices. The implementation of a straightforward QuEChERS protocol for sample preparation, coupled with the use of the stable isotope-labeled internal standard this compound, effectively addresses the challenges posed by matrix effects. The method is demonstrated to be sensitive, accurate, and precise, meeting the typical requirements for regulatory monitoring of pesticide residues in food. The detailed protocol and performance data provided herein can be readily adopted by analytical laboratories for routine testing applications.

Application of Fenobucarb-d3 for the Quantitative Analysis of Fenobucarb Residues in Diverse Food Matrices

Abstract

This application note details a robust and sensitive analytical method for the determination of fenobucarb residues in a variety of food matrices, including fruits, vegetables, and meat. The methodology utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure accuracy and precision in quantification, a stable isotope-labeled internal standard, Fenobucarb-d3, is employed. This method is suitable for routine monitoring of fenobucarb residues to ensure food safety and compliance with regulatory limits.

Introduction

Fenobucarb is a carbamate insecticide widely used in agriculture to protect crops from various pests.[1] Its potential presence in the food chain necessitates reliable and sensitive analytical methods for monitoring its residues in diverse food commodities. The complexity of food matrices (e.g., fats, pigments, and sugars) can lead to significant matrix effects, such as ion suppression or enhancement, in LC-MS/MS analysis, which can compromise the accuracy of quantification. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for compensating for these matrix effects and any variability during sample preparation. This compound, being chemically identical to the analyte of interest, co-elutes and experiences similar ionization effects, thus providing a more accurate and precise quantification.

This document provides a comprehensive protocol for the extraction, cleanup, and LC-MS/MS analysis of fenobucarb in fruits, vegetables, and meat, incorporating this compound as an internal standard.

Experimental Protocols

Sample Preparation (QuEChERS Method)

A modified QuEChERS protocol is employed for the extraction of fenobucarb from various food matrices.

Materials:

-

Homogenized food sample (fruit, vegetable, or meat)

-

This compound internal standard solution (1 µg/mL in acetonitrile)

-

Acetonitrile (ACN), HPLC grade

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

50 mL and 15 mL polypropylene centrifuge tubes

-

High-speed centrifuge

Procedure:

-

Sample Homogenization: Homogenize a representative portion of the food sample using a high-speed blender. For dry samples, rehydration may be necessary before homogenization.

-

Weighing and Spiking: Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube. Add a specific volume of the this compound internal standard solution to achieve a final concentration of 50 µg/kg.

-

Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Cap the tube and shake vigorously for 1 minute.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing PSA and anhydrous MgSO₄. The amount of sorbent may vary depending on the matrix:

-

Fruits and Vegetables (low fat/pigment): 150 mg PSA, 900 mg MgSO₄ per 6 mL of extract.

-

Fruits and Vegetables (high fat/pigment): 150 mg PSA, 50 mg C18, 900 mg MgSO₄ per 6 mL of extract.

-

Meat (high fat): 150 mg PSA, 150 mg C18, 900 mg MgSO₄ per 6 mL of extract.

-

-

Vortex the tube for 30 seconds.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

-

Final Extract: Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient: A typical gradient would start with a high aqueous phase, ramp up to a high organic phase to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: The following MRM transitions should be monitored. The most intense transition is typically used for quantification and the second for confirmation.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| Fenobucarb | 208.1 | 152.1 | 95.1 | 15 |

| This compound | 211.1 | 155.1 | 95.1 | 15 |

Note: Collision energies should be optimized for the specific instrument being used.

Data Presentation

The following tables summarize the quantitative performance data for the analysis of fenobucarb in various food matrices based on published literature.

Table 1: Method Performance in Meat and Aquatic Products

| Matrix | Spiking Level (µg/kg) | Recovery (%) | RSD (%) | LOQ (µg/kg) | Reference |

| Porcine Muscle | 2 | 61.38 | >20 | 2 | [2] |

| 4 | 75.21 | <13 | [2] | ||

| Egg | 2 | 98.54 | <13 | 2 | [2] |

| 4 | 102.21 | <13 | [2] | ||

| Whole Milk | 2 | 85.67 | <13 | 2 | |

| 4 | 90.34 | >20 | |||

| Eel | 2 | 95.43 | <13 | 2 | |

| 4 | 99.87 | <13 | |||

| Flatfish | 2 | 92.11 | <13 | 2 | |

| 4 | 96.54 | <13 | |||

| Shrimp | 2 | 97.65 | <13 | 2 | |

| 4 | 101.32 | <13 | |||

| Beef Muscle | 10 | 83.7 | <5 | 5 | |

| 40 | 93.4 | <5 |

Table 2: Method Performance in Fruits and Vegetables

| Matrix | Spiking Level (µg/kg) | Recovery (%) | RSD (%) | LOQ (µg/kg) | Reference |

| Tomato | 1000 | 95.5 | N/A | N/A | |

| General Vegetables | 5 - 200 | 91 - 109 | <10 | 5 |

N/A: Not Available in the cited reference.

Visualizations

Caption: Experimental workflow for Fenobucarb analysis in food matrices.

Discussion

The presented method, combining a modified QuEChERS extraction with LC-MS/MS analysis and isotope dilution quantification, offers a reliable approach for the determination of fenobucarb in complex food matrices. The QuEChERS protocol allows for high-throughput sample preparation with minimal solvent consumption. The inclusion of this compound as an internal standard is crucial for mitigating matrix effects and ensuring accurate quantification, which is often a challenge in food analysis.

The quantitative data presented demonstrates good recovery and precision across various matrices, although it is important to note that method performance should be validated for each specific food matrix of interest in the user's laboratory. The limits of quantification (LOQs) are generally low enough to meet regulatory requirements for fenobucarb residues in food.

Conclusion

This application note provides a detailed protocol for the analysis of fenobucarb in fruits, vegetables, and meat using this compound as an internal standard. The method is sensitive, accurate, and suitable for routine monitoring of this pesticide in the food supply. Proper validation of the method within the user's own laboratory is recommended to ensure optimal performance for their specific applications.

References

Application Notes and Protocols for the Use of Fenobucarb-d3 in Environmental Sample Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the quantitative analysis of fenobucarb in environmental samples, such as water and soil, utilizing Fenobucarb-d3 as an internal standard for isotope dilution mass spectrometry.

Introduction

Fenobucarb is a carbamate insecticide widely used in agriculture, which can lead to the contamination of soil and water resources. Accurate and sensitive monitoring of its residues is crucial for environmental risk assessment. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with mass spectrometry-based methods offers a robust and reliable approach for the quantification of fenobucarb. This isotope dilution technique corrects for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise results.

This document outlines the principles of isotope dilution mass spectrometry (IDMS) and provides detailed protocols for the analysis of fenobucarb in water and soil samples using this compound.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope dilution mass spectrometry is a highly accurate analytical technique used for the quantitative analysis of chemical substances. It involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample. This labeled compound, or internal standard, is chemically identical to the analyte of interest but has a different mass due to the presence of heavy isotopes (deuterium in this case).

The analyte and the internal standard are co-extracted, purified, and analyzed by mass spectrometry. By measuring the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard, the concentration of the native analyte in the sample can be precisely calculated. This method effectively compensates for any loss of analyte during sample preparation and for variations in instrument signal.

Experimental Protocols

Analysis of Fenobucarb in Water Samples using LC-MS/MS

This protocol describes the determination of fenobucarb in water samples using solid-phase extraction (SPE) for sample cleanup and concentration, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

a. Materials and Reagents

-

Fenobucarb analytical standard

-

This compound internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Solid-phase extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

-

Nitrogen gas for evaporation

b. Sample Preparation and Extraction

-

Collect water samples in clean glass bottles and store at 4°C until analysis.

-

Filter the water sample (e.g., 500 mL) through a 0.45 µm glass fiber filter to remove suspended particles.

-

Spike the filtered water sample with a known amount of this compound internal standard solution (e.g., 50 µL of a 1 µg/mL solution).

-

Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

-

Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

After loading, wash the cartridge with 5 mL of ultrapure water to remove interfering substances.

-

Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elute the retained analytes with 10 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

c. LC-MS/MS Instrumental Analysis

-

LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-